molecular formula C12H16I2O2 B13921309 Benzene, 1,4-diiodo-2,5-dipropoxy- CAS No. 221292-48-4

Benzene, 1,4-diiodo-2,5-dipropoxy-

Cat. No.: B13921309
CAS No.: 221292-48-4
M. Wt: 446.06 g/mol
InChI Key: XEIABPQMDIQKBB-UHFFFAOYSA-N
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Description

1,4-Bis(propyloxy)-2,5-diiodobenzene is an organic compound with a benzene ring substituted by two iodine atoms and two propyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(propyloxy)-2,5-diiodobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-diiodobenzene.

    Alkylation: The diiodobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the propyloxy groups. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1,4-bis(propyloxy)-2,5-diiodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(propyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the iodine atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(propyloxy)-2,5-diazidobenzene.

Scientific Research Applications

1,4-Bis(propyloxy)-2,5-diiodobenzene has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1,4-bis(propyloxy)-2,5-diiodobenzene would depend on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical transformations, which can alter its interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diiodobenzene: Lacks the propyloxy groups, making it less versatile in certain applications.

    1,4-Bis(ethynyl)benzene: Contains ethynyl groups instead of propyloxy groups, leading to different reactivity and applications.

    1,4-Bis(methoxy)-2,5-diiodobenzene: Similar structure but with methoxy groups, which can affect its chemical properties and reactivity.

Uniqueness

1,4-Bis(propyloxy)-2,5-diiodobenzene is unique due to the presence of both iodine atoms and propyloxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

221292-48-4

Molecular Formula

C12H16I2O2

Molecular Weight

446.06 g/mol

IUPAC Name

1,4-diiodo-2,5-dipropoxybenzene

InChI

InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

XEIABPQMDIQKBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1I)OCCC)I

Origin of Product

United States

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